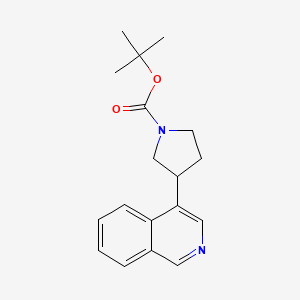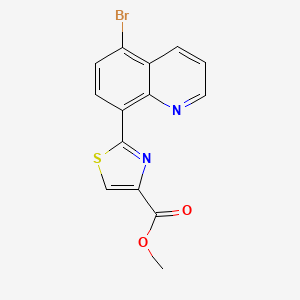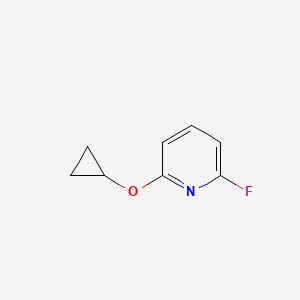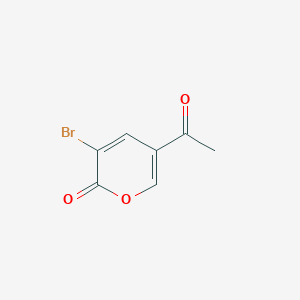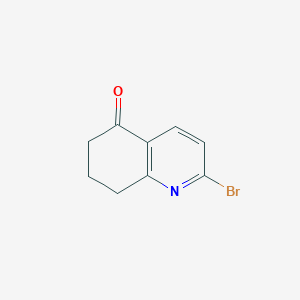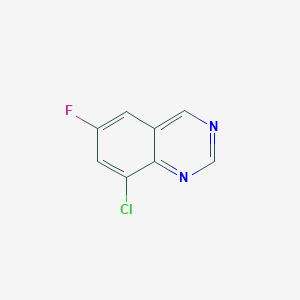
8-Chloro-6-fluoroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-6-fluoroquinazoline is a quinazoline derivative with the molecular formula C8H4ClFN2 This compound is characterized by the presence of chlorine and fluorine atoms at the 8th and 6th positions, respectively, on the quinazoline ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-6-fluoroquinazoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-chloro-6-fluoroaniline with formamide under high-temperature conditions. The reaction proceeds through the formation of an intermediate that undergoes cyclization to yield the desired quinazoline derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also being explored to improve efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-6-fluoroquinazoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of quinazoline-2,4-dione derivatives.
Reduction: Production of this compound derivatives with reduced functional groups.
Substitution: Introduction of various substituents at different positions on the quinazoline ring.
Scientific Research Applications
8-Chloro-6-fluoroquinazoline has found applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to understand the mechanisms of action of quinazoline derivatives in biological systems.
Medicine: Quinazoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antiviral, and anti-inflammatory activities.
Industry: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Mechanism of Action
The mechanism by which 8-Chloro-6-fluoroquinazoline exerts its effects involves interactions with specific molecular targets and pathways. The compound may inhibit enzymes or receptors, leading to biological responses. For example, it may inhibit tyrosine kinases, which are crucial in cell signaling pathways, thereby affecting cell growth and proliferation.
Comparison with Similar Compounds
8-Chloro-6-fluoroquinazoline is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
2-Chloro-6-fluoroquinazoline: Similar structure but different positions of chlorine and fluorine atoms.
8-Bromo-2-chloro-6-fluoroquinazoline: Contains a bromine atom instead of chlorine at the 8th position.
6-Fluoroquinazoline: Lacks the chlorine atom present in this compound.
These compounds differ in their chemical properties and biological activities, making this compound unique in its applications and effects.
Properties
Molecular Formula |
C8H4ClFN2 |
|---|---|
Molecular Weight |
182.58 g/mol |
IUPAC Name |
8-chloro-6-fluoroquinazoline |
InChI |
InChI=1S/C8H4ClFN2/c9-7-2-6(10)1-5-3-11-4-12-8(5)7/h1-4H |
InChI Key |
FFCJJEOFASDMJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=NC=NC=C21)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15332172.png)
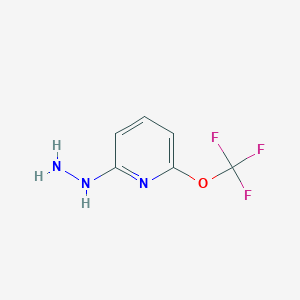

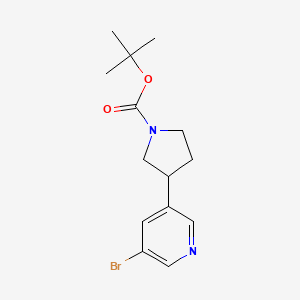
![1-[2-(Methoxymethoxy)ethyl]naphthalene](/img/structure/B15332194.png)
![5-(Chloromethyl)benzo[d]isothiazole](/img/structure/B15332200.png)
![2-Chloro-5-(difluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15332201.png)
